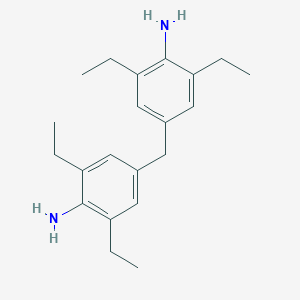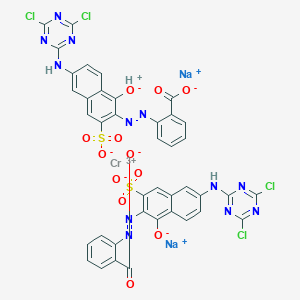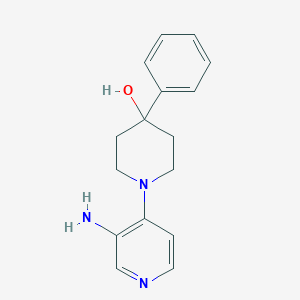
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a derivative of pyridine and piperidine, and its unique structure makes it a promising candidate for various biological applications.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its structure can be easily modified to enhance its biological activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. One potential direction is the development of novel derivatives of this compound with enhanced biological activity and pharmacokinetic properties. Another direction is the investigation of the molecular targets and pathways through which this compound exerts its biological effects. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders and inflammatory diseases warrant further investigation.
Synthesemethoden
The synthesis of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- can be achieved through several methods, including the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylacetonitrile, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
14549-58-7 |
|---|---|
Produktname |
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- |
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-(3-aminopyridin-4-yl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C16H19N3O/c17-14-12-18-9-6-15(14)19-10-7-16(20,8-11-19)13-4-2-1-3-5-13/h1-6,9,12,20H,7-8,10-11,17H2 |
InChI-Schlüssel |
MYPKWIMVQPPRCV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
14549-58-7 |
Synonyme |
1-(3-Amino-4-pyridinyl)-4-phenyl-4-piperidinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



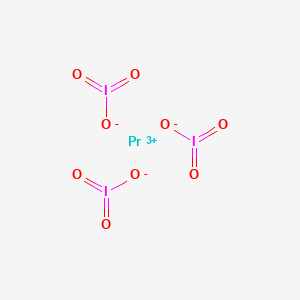
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)

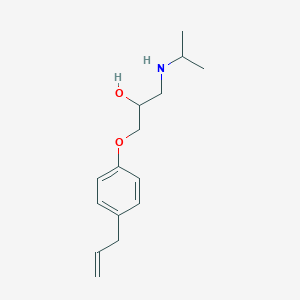
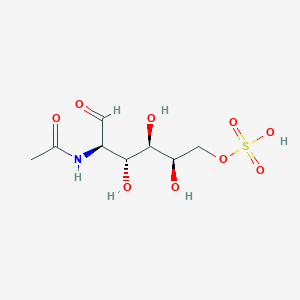

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

